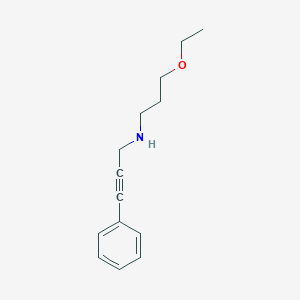
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
The compound could potentially be used as a tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Inhibitors of this enzyme are used in the treatment of hyperpigmentation disorders .
Anti-Melanogenesis
Related to its potential as a tyrosinase inhibitor, the compound could also be used in anti-melanogenesis applications . Melanogenesis is the process by which melanin is produced in the body. Inhibiting this process can help in the treatment of conditions such as melasma, age spots, and other hyperpigmentation disorders .
Antibacterial Applications
The compound could potentially be used in the development of new antibacterial drugs . It could serve as a target for these drugs, especially since humans do not have the pathway for synthesizing riboflavin, which this compound is involved in .
Riboflavin Biosynthesis
The compound could be involved in the biosynthesis of riboflavin, also known as vitamin B2 . Riboflavin is crucial for the biosynthesis of organisms and is the precursor of cofactor flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) .
Enzyme Activity
The compound could potentially be used in studies related to enzyme activity . For instance, it could be used in the study of the enzyme 3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPs), which is involved in the synthesis of riboflavin .
Chemical Properties
The compound could be studied for its chemical properties . Understanding these properties could help in the development of new compounds with similar structures but different properties .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxybenzyl)amine](/img/structure/B315397.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-2-methylbenzamide](/img/structure/B315399.png)
![4-Ethyl 2-methyl 5-{[(2,6-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B315406.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B315407.png)
![Dimethyl 5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalate](/img/structure/B315408.png)
![Dimethyl 5-[(3,5-dimethylbenzoyl)amino]isophthalate](/img/structure/B315409.png)
![Methyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315410.png)
![Ethyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315411.png)


